(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
Description
Piperazine Role
Pyrrole Role
Methanone Linker
- Rigidity : The ketone group restricts rotational freedom, pre-organizing the molecule for target binding.
- Electron Withdrawal : Polarizes adjacent aromatic systems, enhancing dipole interactions with kinase active sites.
Research Impact and Citation Analysis
While not yet a clinical candidate, This compound has influenced kinase inhibitor research through:
- Patent Citations : Cited in pyrido[2,3-d]pyrimidine patents (e.g., US20140163003A1) as a structural analog for optimizing kinase selectivity.
- Tool Compound Utilization : Over 50 commercial vendors list the compound for high-throughput screening, reflecting its utility in hit identification.
| Application Area | Representative Study | Impact Factor |
|---|---|---|
| Kinase Inhibition | SAR of MET inhibitors | 12.8 |
| Fragment-Based Design | Allosteric site mapping | 10.5 |
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-17-10-12-19(13-11-17)16(20)14-4-6-15(7-5-14)18-8-2-3-9-18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTGYMVSCXQSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves the reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) as a catalyst to form the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound's biological activity is primarily attributed to its structural components, which include piperazine and pyrrole moieties. These structures are known for their diverse pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of piperazine exhibit significant antimicrobial properties. Studies have shown that compounds similar to (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone can effectively inhibit various bacterial strains through mechanisms such as enzyme inhibition.
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | Acetylcholinesterase Inhibition | 15.62 |
| Compound B | Antimicrobial | Urease Inhibition | 0.18 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit tyrosinase, an enzyme involved in melanin production. Studies have demonstrated competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid.
Structure-Activity Relationship (SAR)
Recent investigations into the SAR of piperazine derivatives have highlighted the importance of functional groups in enhancing biological activity. The presence of a methyl group on the piperazine ring has been linked to increased binding affinity to target enzymes.
Key Findings:
- Compounds with electron-withdrawing groups, such as methylsulfonyl, showed increased potency against various targets compared to their unsubstituted counterparts.
- The trifluoromethyl group contributes to lipophilicity, enhancing membrane permeability and bioavailability.
Study on Tyrosinase Inhibition
A study focusing on the inhibition of tyrosinase by this compound revealed its potential as a skin-whitening agent due to its ability to reduce melanin production.
Anticonvulsant Activity
Research has indicated that compounds with similar structures possess anticonvulsant properties, making them candidates for further investigation in epilepsy treatment.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through specific signaling pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby exerting its anti-inflammatory effects . The compound may also inhibit the activity of enzymes involved in the inflammatory response, such as myeloperoxidase .
Comparison with Similar Compounds
Key Compounds:
| Compound Name | Substituents (R₁, R₂) | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| Target Compound | R₁: 4-methylpiperazino; R₂: pyrrole | C₁₆H₁₉N₃O | 269.34 | Moderate basicity, CNS penetration | |
| Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone | R₁: morpholino; R₂: pyrrole | C₁₅H₁₆N₂O₂ | 256.30 | Reduced basicity (oxygen in ring) | |
| 4-(2-Methoxyphenyl)piperazinomethanone | R₁: 2-methoxyphenylpiperazino; R₂: pyrazole | C₂₂H₂₅N₅O₂ | 403.47 | Enhanced steric bulk, altered solubility | |
| Thiophen-2-yl(4-(trifluoromethyl)phenyl)piperazin-1-ylmethanone | R₁: 4-(trifluoromethyl)phenyl; R₂: thiophene | C₁₆H₁₆F₃N₃OS | 361.38 | Electron-withdrawing CF₃ group, improved metabolic stability |
Analysis:
- Basic vs. Non-Basic Moieties: The 4-methylpiperazine group in the target compound provides higher basicity compared to morpholine (pKa ~6.67 vs. ~4.5 for morpholine), favoring protonation at physiological pH and enhancing solubility in acidic environments .
- Aromatic Substituents : The pyrrole group (target) offers hydrogen-bonding capability, while pyrazole () and thiophene () introduce distinct electronic profiles. Thiophene’s sulfur atom may improve lipophilicity and membrane permeability .
Pharmacological and Physicochemical Properties
Key Data:
| Property | Target Compound | Morpholino Analog | CF₃-Substituted Analog |
|---|---|---|---|
| Molecular Weight | 269.34 | 256.30 | 361.38 |
| Predicted LogP | ~2.1* | ~1.8* | ~3.5* |
| Aqueous Solubility (mg/mL) | ~0.15 | ~0.25 | ~0.05 |
| Metabolic Stability (t₁/₂) | Moderate | High | High |
*Estimated using fragment-based methods.
Biological Activity
(4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, with the CAS number 439097-47-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H19N3O
- Molecular Weight : 269.34 g/mol
- Boiling Point : 434.5 ± 40.0 °C (predicted)
- Density : 1.15 ± 0.1 g/cm³ (predicted)
- pKa : 6.67 ± 0.10 (predicted) .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Schiff bases derived from piperazine compounds have demonstrated moderate to good activity against various microorganisms with Minimum Inhibitory Concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL .
Anticancer Potential
A study on related piperazine derivatives indicated that they possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship analysis suggested that modifications in the piperazine ring could enhance cytotoxicity . Specifically, derivatives showed significant growth inhibition against prostate cancer cell lines with GI50 values as low as 3.8 µM .
Neuroprotective Effects
The neuroprotective potential of piperazine derivatives has also been explored, with some studies indicating that they may help in mitigating neurodegenerative processes by modulating neurotransmitter levels and exhibiting antioxidant activity .
Case Study 1: Antimicrobial Efficacy
A series of synthesized piperazine-based compounds were tested for their antimicrobial efficacy against pathogens such as E. coli and S. aureus. The results demonstrated that some derivatives exhibited higher activity compared to standard antibiotics, suggesting their potential for development into new antimicrobial agents.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 50 | High |
| Compound B | 100 | Moderate |
| Compound C | 200 | Low |
Case Study 2: Anticancer Activity
In vitro studies on a set of synthesized piperazine derivatives showed significant inhibition of cell growth in various cancer types, particularly breast and prostate cancers.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound D | DU145 | 3.8 |
| Compound E | MCF7 | 5.0 |
| Compound F | HeLa | 7.5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, and what reaction conditions optimize yield?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 4-(1H-pyrrol-1-yl)benzoic acid derivatives with 4-methylpiperazine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF under nitrogen atmosphere. Catalytic DMAP may enhance reaction efficiency. Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) and purification via column chromatography (silica gel, gradient elution) are critical .
- Key Data :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCI/DMAP | DCM | RT, 24h | ~65% |
| DCC/HOBt | DMF | 0°C → RT, 12h | ~72% |
Q. How can the purity and structural integrity of this compound be validated?
- Use a combination of ¹H/¹³C NMR to confirm proton environments and carbonyl resonance (C=O typically ~165-175 ppm). Mass spectrometry (ESI-TOF) should match the molecular ion ([M+H]⁺ calculated for C₁₆H₂₀N₃O: 270.16). HPLC (>98% purity, C18 column, acetonitrile/water gradient) ensures purity. For crystalline derivatives, X-ray crystallography resolves stereoelectronic properties .
Q. What solvent systems and storage conditions ensure compound stability?
- The compound is hygroscopic; store desiccated at –20°C in amber vials. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but stable in ethanol or methanol for short-term use. Avoid aqueous buffers with pH >8 to prevent piperazine ring hydrolysis .
Advanced Research Questions
Q. How does substituent variation on the pyrrole or piperazine rings affect bioactivity?
- Methodology :
- Synthesize analogs with substituents like nitro, amino, or halogens on the pyrrole ring. Test binding affinity to serotonin (5-HT₁A/2A) or dopamine receptors via radioligand displacement assays (³H-ketanserin for 5-HT₂A). Compare IC₅₀ values to establish SAR.
- Example : Replacement of pyrrole with imidazole reduces 5-HT₂A affinity by ~40%, while adding a methyl group to the piperazine N-atom enhances selectivity .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Use QSAR models (e.g., SwissADME) to predict logP (estimated ~2.1), CNS permeability, and CYP450 inhibition. Molecular docking (AutoDock Vina) against PDB targets (e.g., 5-HT₂A, 6WGT) identifies key interactions: the methanone carbonyl forms hydrogen bonds with Ser159, while the pyrrole ring engages in π-π stacking with Phe234 .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Case Study : If in vitro assays show potent 5-HT₂A antagonism (IC₅₀ = 50 nM) but in vivo efficacy is weak, evaluate:
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation.
- Blood-brain barrier penetration : Perform PAMPA-BBB assay ; logBB <0.3 suggests poor CNS uptake.
- Off-target effects : Screen against 44 GPCRs (Eurofins Panlabs) to identify promiscuity .
Q. What analytical methods quantify degradation products under stressed conditions?
- Forced degradation : Expose to 0.1M HCl (40°C, 24h), 0.1M NaOH (40°C, 24h), and 3% H₂O₂ (RT, 6h). Analyze via UPLC-QDa with a BEH C18 column (1.7 µm, 2.1 × 50 mm). Major degradation products include hydrolyzed piperazine (m/z 142.12) and oxidized pyrrole (m/z 121.08) .
Methodological Tables
Table 1 : Comparative bioactivity of analogs
| Analog | Substituent | 5-HT₂A IC₅₀ (nM) | logP |
|---|---|---|---|
| Parent | H | 50 | 2.1 |
| A | 4-NO₂ (pyrrole) | 32 | 2.4 |
| B | 3-Cl (piperazine) | 210 | 2.8 |
Table 2 : Forced degradation results
| Condition | Major Degradant | % Parent remaining |
|---|---|---|
| Acidic | Piperazine hydrolysis | 68% |
| Oxidative | Pyrrole oxide | 82% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
